molecular formula C23H22N4O3 B2629867 N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941907-23-9

N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No. B2629867
M. Wt: 402.454
InChI Key: AVDLULAPILETLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
BenchChem offers high-quality N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Recent studies have explored the synthesis and characterization of novel coordination complexes constructed from pyrazole-acetamide derivatives, demonstrating the effect of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, indicating potential applications in the development of antioxidant agents. For instance, the coordination of Co(II) and Cu(II) ions with pyrazole-acetamide derivatives has led to the formation of complexes with 1D and 2D supramolecular architectures, offering insights into their structural stability and potential antioxidative properties (Chkirate et al., 2019).

Anti-Microbial Activities

The antimicrobial properties of novel thiazole derivatives synthesized from pyrazole moieties have been investigated, showing significant anti-bacterial and anti-fungal activities. This research highlights the potential of these compounds in the development of new antimicrobial agents, particularly against strains such as Staphylococcus aureus, Escherichia coli, and Aspergillus niger (Saravanan et al., 2010).

Anti-Inflammatory Activity

Synthetic efforts have also focused on N-(3-chloro-4-fluorophenyl) acetamide derivatives, exhibiting promising anti-inflammatory activities. Such studies are crucial in the search for novel anti-inflammatory compounds, with potential therapeutic applications in treating inflammation-related diseases (Sunder & Maleraju, 2013).

Cytotoxic Activity Against Cancer Cell Lines

Furthermore, certain pyrazole-acetamide derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against a variety of cancer cell lines. This research is integral to the discovery of new anticancer agents, offering a foundation for further exploration of their therapeutic potential (Al-Sanea et al., 2020).

Antiviral Activities

The antiviral activities of pyrazoline-substituted 4-thiazolidinones have been screened, revealing selective inhibition of specific virus strains. Such findings are significant for the development of targeted antiviral therapies, demonstrating the versatility of pyrazole-acetamide compounds in addressing various viral infections (Havrylyuk et al., 2013).

properties

IUPAC Name

N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-16-5-4-6-18(13-16)24-22(28)15-26-11-12-27-21(23(26)29)14-20(25-27)17-7-9-19(30-2)10-8-17/h4-14H,3,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDLULAPILETLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

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